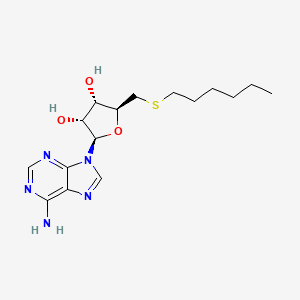
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” is a synthetic organic molecule that belongs to the class of nucleoside analogs. These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a modified sugar moiety and a purine base, making it a potential candidate for various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Sugar Modification: The sugar moiety is modified to introduce the hexylsulfanylmethyl group. This step may involve protection and deprotection strategies to ensure selective functionalization.
Coupling Reaction: The modified sugar is then coupled with the purine base under specific conditions, such as using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropurine derivatives.
Substitution Products: Alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs like this compound are often used to study DNA and RNA synthesis. They can act as inhibitors or substrates for various enzymes involved in nucleic acid metabolism.
Medicine
In medicine, nucleoside analogs are commonly used as antiviral and anticancer agents
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of replication or transcription. The molecular targets may include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
The uniqueness of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” lies in its specific structural modifications, which may confer unique biochemical properties. The presence of the hexylsulfanylmethyl group, for example, could enhance its lipophilicity and cellular uptake, potentially improving its efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C16H25N5O3S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N5O3S/c1-2-3-4-5-6-25-7-10-12(22)13(23)16(24-10)21-9-20-11-14(17)18-8-19-15(11)21/h8-10,12-13,16,22-23H,2-7H2,1H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
UNOIZRJTCCVMMW-XNIJJKJLSA-N |
SMILES isomérique |
CCCCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CCCCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



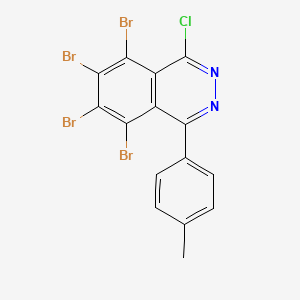
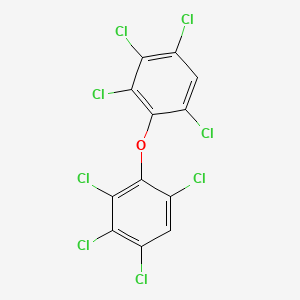
![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

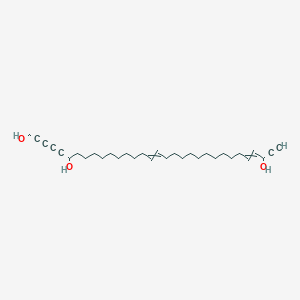
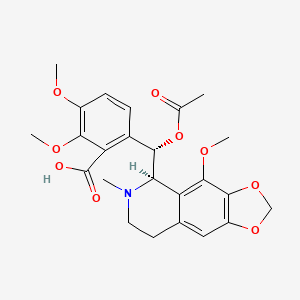
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
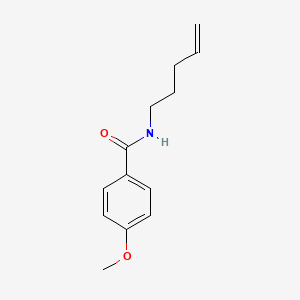

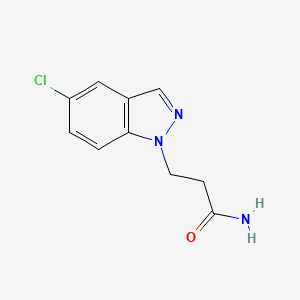

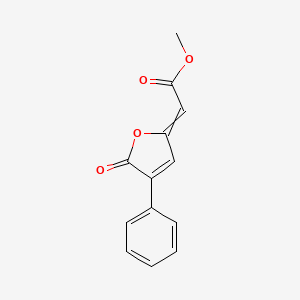
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
